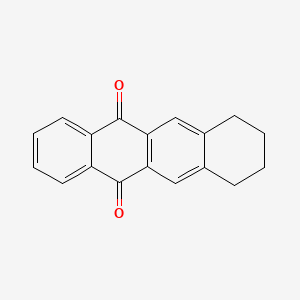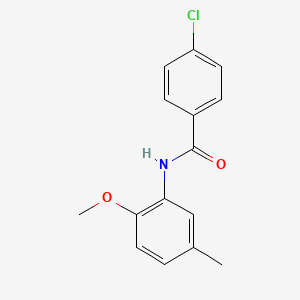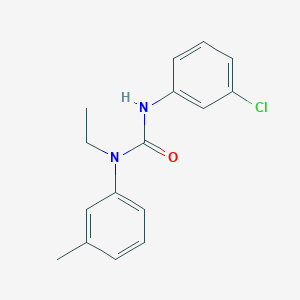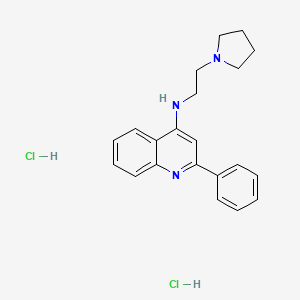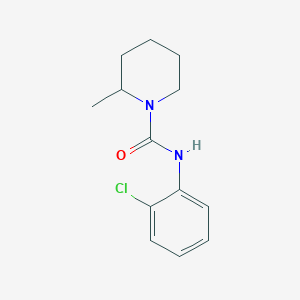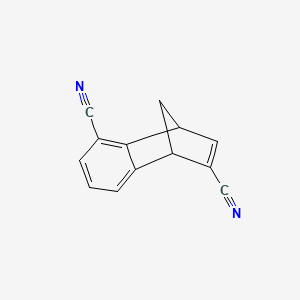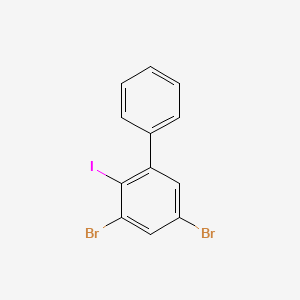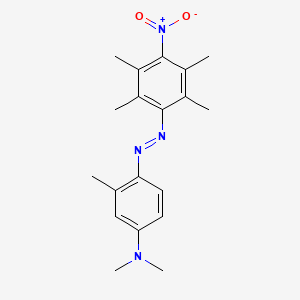
4'-(Dimethylamino)-4-nitro-2,2',3,5,6-pentamethylazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This particular compound is notable for its unique structural features, including multiple methyl groups and functional groups such as dimethylamino and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of sodium nitrite and hydrochloric acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 2,2’,3,5,6-pentamethylaniline, under basic conditions. This step results in the formation of the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Reduction: 4’-(Dimethylamino)-4-amino-2,2’,3,5,6-pentamethylazobenzene.
Oxidation: 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene N-oxide.
Substitution: Halogenated derivatives of the parent compound.
科学的研究の応用
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene has several scientific research applications:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of advanced materials, such as photoresponsive polymers and coatings.
作用機序
The mechanism of action of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process can affect the compound’s physical and chemical properties, making it useful in applications such as molecular switches and sensors.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)azobenzene: Lacks the nitro and multiple methyl groups present in 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene.
4-Nitroazobenzene: Lacks the dimethylamino and multiple methyl groups.
2,2’,3,5,6-Pentamethylazobenzene: Lacks the dimethylamino and nitro groups.
Uniqueness
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is unique due to its combination of functional groups and multiple methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
200130-74-1 |
|---|---|
分子式 |
C19H24N4O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
N,N,3-trimethyl-4-[(2,3,5,6-tetramethyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24N4O2/c1-11-10-16(22(6)7)8-9-17(11)20-21-18-12(2)14(4)19(23(24)25)15(5)13(18)3/h8-10H,1-7H3 |
InChIキー |
MSPOEHLRWULPPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C(=C(C(=C2C)C)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


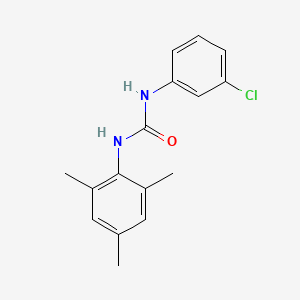
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
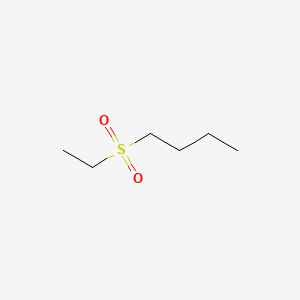

![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
